Cbz-3,4-dimethyl-L-phenylalanine chemical structure
Cbz-3,4-dimethyl-L-phenylalanine chemical structure
Structural Anatomy, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
Cbz-3,4-dimethyl-L-phenylalanine (Cbz-3,4-Me₂-Phe-OH) is a specialized, non-canonical amino acid building block used primarily in the synthesis of therapeutic peptides and peptidomimetics.[1][2] Structurally, it consists of an L-phenylalanine scaffold modified with two methyl groups at the meta and para positions of the phenyl ring, with the
This molecule serves two critical functions in drug design:
-
Pharmacological Modulation: The 3,4-dimethyl substitution significantly increases lipophilicity and steric bulk compared to native phenylalanine, enhancing hydrophobic interactions within receptor binding pockets (e.g., GPCRs) and improving metabolic stability against proteolysis.
-
Synthetic Utility: The Cbz group provides "orthogonal" protection, stable to acidic conditions (TFA) used to cleave Boc groups, yet removable via catalytic hydrogenolysis (
/Pd) or strong acid (HBr/AcOH).[3]
Part 1: Structural Anatomy & Physicochemical Properties
The distinct behavior of this building block stems from the interplay between its protecting group and its side-chain modification.
Chemical Identity[1][2]
-
IUPAC Name: (2S)-2-(benzyloxycarbonylamino)-3-(3,4-dimethylphenyl)propanoic acid
-
Molecular Formula:
(Protected) / (Core Amino Acid) -
Core CAS (Free Acid): 142995-28-6[1]
-
Stereochemistry: L-configuration (
at the -carbon)
Visualization
The following diagram illustrates the functional zones of the molecule.
Figure 1: Functional decomposition of Cbz-3,4-dimethyl-L-phenylalanine. The Cbz group (Red) protects the amine, while the dimethyl groups (Green) alter the electronic and steric profile of the aromatic ring.
Physicochemical Impact Table
| Property | Native L-Phe | 3,4-Dimethyl-L-Phe | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.38 | ~2.1 - 2.4 | Enhanced membrane permeability; stronger hydrophobic burial in receptor pockets. |
| Steric Volume | Standard | High | Restricts conformational freedom; induces "lock-and-key" fit; blocks protease access. |
| Electronic Effect | Neutral | Electron-Rich | The methyl groups are weak electron donors (+I effect), increasing electron density in the |
Part 2: Synthetic Pathways[1][4][5][6]
The synthesis of Cbz-3,4-dimethyl-L-phenylalanine generally proceeds in two phases: the construction of the chiral amino acid core, followed by N-terminal protection.
Workflow Logic
-
Core Synthesis: Since 3,4-dimethyl-L-phenylalanine is not naturally occurring, it is synthesized via the Erlenmeyer Azlactone method (classic) or Enzymatic Resolution (high enantiopurity).
-
Protection: The free amino acid is reacted with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Figure 2: Synthetic route from aldehyde precursor to protected amino acid.
Part 3: Experimental Protocols
These protocols are designed for research-grade synthesis and validation.
Protocol A: Cbz Protection (Schotten-Baumann Conditions)
Objective: Install the Cbz group on the free amino acid 3,4-dimethyl-L-phenylalanine.
Reagents:
-
3,4-Dimethyl-L-phenylalanine (1.0 eq)[1]
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Hydroxide (NaOH) (2M solution) or Sodium Bicarbonate (
) -
Solvent: Water/Dioxane (1:1 v/v) or Water/THF
Step-by-Step:
-
Dissolution: Dissolve the amino acid in the base solution (NaOH or
) at . Ensure pH is maintained . -
Addition: Add Cbz-Cl dropwise over 30 minutes while stirring vigorously. The reaction is exothermic; maintain temperature
to prevent hydrolysis of Cbz-Cl. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with ninhydrin; free amine disappears).
-
Workup: Wash the aqueous layer with diethyl ether (removes unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1N HCl. The product should precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (
). Dry over and concentrate in vacuo. -
Validation:
NMR should show the characteristic benzyl protons (singlet/doublet at ~5.1 ppm) and the aromatic protons of the Cbz group (7.3 ppm).
Protocol B: Deprotection (Catalytic Hydrogenolysis)
Objective: Remove the Cbz group to liberate the amine for peptide coupling.
Mechanism:
Reagents:
-
Pd/C (10% wt loading)[5]
-
Hydrogen gas (
) (balloon pressure) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step:
-
Preparation: Dissolve Cbz-3,4-dimethyl-L-Phe in MeOH under nitrogen.
-
Catalyst Addition: Carefully add 10 wt% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the flask with
and stir under a hydrogen balloon for 1–4 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Isolation: Evaporate the solvent. The residue is the free amino acid or peptide fragment.
Part 4: Medicinal Chemistry Implications[1][5][8][9][10]
The inclusion of 3,4-dimethyl-L-phenylalanine in a peptide sequence is rarely accidental; it is a deliberate strategy to optimize Structure-Activity Relationships (SAR).
1. Metabolic Stability (The "Steric Shield")
Native phenylalanine is a primary target for chymotrypsin-like proteases. The addition of methyl groups at the 3 and 4 positions creates steric hindrance that impedes the enzyme's active site from effectively processing the peptide bond. This is particularly useful in extending the half-life of GLP-1 analogs and opioid peptides .
2. Receptor Selectivity (Opioid & GPCRs)
Research into opioid peptides (e.g., enkephalin analogs) has shown that ring-substituted phenylalanines can drastically alter selectivity between
-
The 3,4-dimethyl motif creates a wider, more hydrophobic profile.
-
If a receptor pocket is narrow, this modification abolishes binding (negative selection).
-
If the pocket has a hydrophobic auxiliary sub-site, affinity increases (positive selection).
3. Orthogonality in Synthesis
The Cbz group allows this residue to be introduced early in a convergent synthesis strategy.
-
Scenario: You are synthesizing a peptide with an acid-labile side chain (e.g., a glycosylated residue).
-
Strategy: You cannot use Boc chemistry (requires TFA). You use Cbz protection for the backbone, removing it with neutral hydrogenolysis, preserving the acid-sensitive glycan.
References
-
PubChem. 3,4-Dimethyl-L-phenylalanine (Compound).[1] National Library of Medicine. [Link]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[7] 5th Edition. John Wiley & Sons. (Authoritative source for Cbz protection/deprotection mechanisms). [Link][8]
-
Okada, Y., et al. (2001). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (Demonstrates the utility of dimethyl-Phe derivatives in SAR). [Link]
Sources
- 1. 3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
